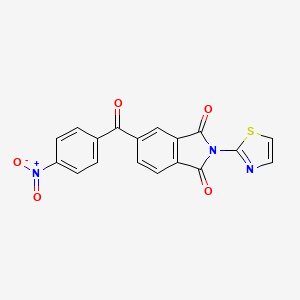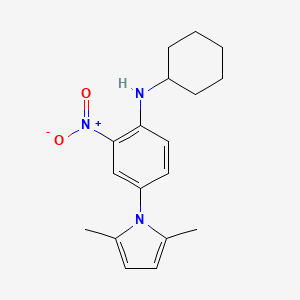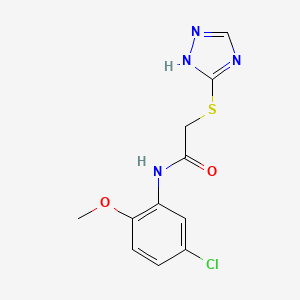
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as NBD, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is based on its ability to inhibit protein-protein interactions. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione binds to the hydrophobic pockets of proteins that are involved in protein-protein interactions, thereby preventing the interaction between the two proteins. This inhibition can lead to the activation of various cellular pathways that are involved in the regulation of cell growth, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione are related to its ability to inhibit protein-protein interactions. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells by inhibiting the interaction between p53 and MDM2. It has also been shown to inhibit angiogenesis by inhibiting the interaction between HIF-1α and ARNT. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been shown to have neuroprotective effects by inhibiting the interaction between Bcl-2 and BH3.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases. However, 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione also has some limitations for lab experiments. It is a complex compound that requires careful attention to detail to ensure the purity and yield of the final product. It is also relatively expensive compared to other compounds that are used to study protein-protein interactions.
Orientations Futures
There are several future directions for the study of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of more efficient synthesis methods for 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Another area of research is the identification of new protein-protein interactions that can be targeted by 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Additionally, the potential therapeutic applications of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease, need to be further explored. Finally, the development of new analogs of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione with improved potency and selectivity is an area of research that holds great promise.
Conclusion:
In conclusion, 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been widely used in scientific research as a tool to study protein-protein interactions. It has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. The synthesis of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a complex process that requires careful attention to detail to ensure the purity and yield of the final product. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a potent inhibitor of protein-protein interactions and has several advantages for lab experiments. However, it also has some limitations, including its complexity and cost. There are several future directions for the study of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, including the development of more efficient synthesis methods, the identification of new protein-protein interactions, and the development of new analogs with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a multi-step process that involves the reaction of 4-nitrobenzoic acid with thiosemicarbazide to form 4-nitrobenzoylhydrazide. This intermediate is then reacted with phthalic anhydride to form the final product, 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. The synthesis of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been widely used in scientific research as a tool to study protein-protein interactions. It has been shown to inhibit the interaction between various proteins, including p53-MDM2, Bcl-2-BH3, and HIF-1α-ARNT. This inhibition can lead to the activation of various cellular pathways that are involved in the regulation of cell growth, apoptosis, and angiogenesis. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propriétés
IUPAC Name |
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O5S/c22-15(10-1-4-12(5-2-10)21(25)26)11-3-6-13-14(9-11)17(24)20(16(13)23)18-19-7-8-27-18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSGEPIELGYBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrobenzoyl)-2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]benzamide}](/img/structure/B4891557.png)


![3-benzyl-2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B4891569.png)
![(2R*,3R*)-1'-[(4-amino-2-pyridinyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4891574.png)
![8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891579.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B4891603.png)


![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891631.png)
![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)
![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)

![1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4891661.png)